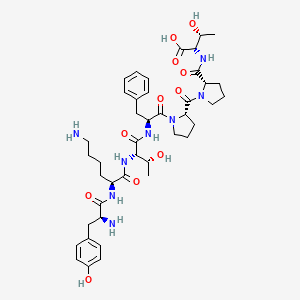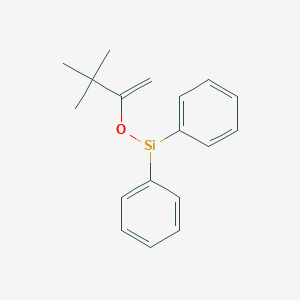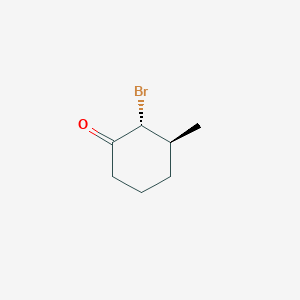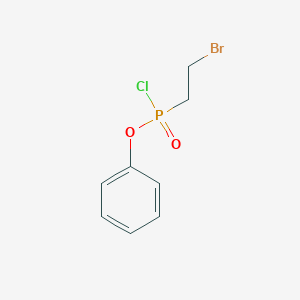![molecular formula C20H22F2O2 B12622934 1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene CAS No. 921038-77-9](/img/structure/B12622934.png)
1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene: is an organic compound characterized by its unique structure, which includes two benzene rings connected by a difluorohexene chain with oxymethylene linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene typically involves the reaction of 2,5-difluorohex-3-ene with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 1,1’-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene serves as a building block for the synthesis of more complex molecules
Biology: The compound’s potential biological activity is being explored, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a candidate for further investigation in medicinal chemistry.
Medicine: Research is ongoing to determine the compound’s efficacy as a therapeutic agent. Its unique structure may offer advantages in drug design, particularly in targeting specific molecular pathways.
Industry: In the industrial sector, 1,1’-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene is used in the production of advanced materials, including polymers and resins. Its properties make it suitable for applications requiring high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism by which 1,1’-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
1,1’-[(Hex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene: Lacks the fluorine atoms, resulting in different chemical properties.
1,1’-[(2,5-Dichlorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
Uniqueness: 1,1’-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications where these properties are essential.
Eigenschaften
CAS-Nummer |
921038-77-9 |
|---|---|
Molekularformel |
C20H22F2O2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(2,5-difluoro-6-phenylmethoxyhex-3-enoxy)methylbenzene |
InChI |
InChI=1S/C20H22F2O2/c21-19(15-23-13-17-7-3-1-4-8-17)11-12-20(22)16-24-14-18-9-5-2-6-10-18/h1-12,19-20H,13-16H2 |
InChI-Schlüssel |
GXRHNTSUSPINJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(C=CC(COCC2=CC=CC=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-chloro-6-iodoquinazoline](/img/structure/B12622853.png)
![1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12622856.png)

![2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro-](/img/structure/B12622861.png)



![2-[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B12622896.png)
![3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol](/img/structure/B12622900.png)


![N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(phenylacetyl)pyridine-4-carbohydrazide](/img/structure/B12622915.png)
![N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B12622921.png)
